B612829 144409-99-4 CAS No. 144409-99-4

144409-99-4

Katalognummer: B612829
CAS-Nummer: 144409-99-4
Molekulargewicht: 4329.86
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the Chemical Abstracts Service (CAS) number 144409-99-4 is known as Amyloid Beta-Protein (40-1). This compound is a biologically active peptide that is a reverse fragment of the Amyloid Beta-Protein (1-40). It is primarily studied in the context of Alzheimer’s disease and other neurodegenerative disorders due to its involvement in the formation of amyloid plaques in the brain .

Wissenschaftliche Forschungsanwendungen

Amyloid Beta-Protein (40-1) is extensively used in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. Its applications include:

Wirkmechanismus

Target of Action

The compound 144409-99-4, also known as Amyloid Beta-Protein (40-1), primarily targets the brain . This peptide is thought to be involved in Alzheimer’s disease .

Mode of Action

Amyloid Beta-Protein (40-1) has been shown to inhibit protein interactions and activator functions . It interacts with its targets in the brain, leading to changes in protein function and activity.

Result of Action

The molecular and cellular effects of Amyloid Beta-Protein (40-1)'s action are likely related to its role in Alzheimer’s disease. By inhibiting protein interactions and activator functions, it may contribute to the formation of amyloid plaques, a hallmark of Alzheimer’s disease .

Biochemische Analyse

Cellular Effects

As an inactive control, the beta-Amyloid Peptide (40-1) does not have the same cellular effects as the beta-Amyloid (1-40) peptide. It does not influence cell function, cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of beta-Amyloid Peptide (40-1) is not the same as that of the beta-Amyloid (1-40) peptide. It does not exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the beta-Amyloid Peptide (40-1) is stable and soluble in water up to 1 mg/ml . It does not exhibit long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

As an inactive control, the beta-Amyloid Peptide (40-1) does not exhibit dosage effects in animal models. It does not have threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

The beta-Amyloid Peptide (40-1) is not involved in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of beta-Amyloid Peptide (40-1) within cells and tissues have not been extensively studied. As an inactive control, it is not expected to interact with transporters or binding proteins, or to have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of beta-Amyloid Peptide (40-1) is not well-defined. As an inactive control, it is not expected to have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Amyloid Beta-Protein (40-1) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

In an industrial setting, the production of Amyloid Beta-Protein (40-1) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the peptide .

Analyse Chemischer Reaktionen

Types of Reactions

Amyloid Beta-Protein (40-1) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the Amyloid Beta-Protein (40-1) peptide itself. During the synthesis, intermediate protected peptides are also formed, which are subsequently deprotected and cleaved to yield the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Amyloid Beta-Protein (40-1) is unique in that it is a reverse sequence of the more commonly studied Amyloid Beta-Protein (1-40). This reverse sequence is non-toxic and is often used as a control in experiments to study the effects of amyloid beta peptides .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 144409-99-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid", "4-(4-methylpiperazin-1-yl)aniline" ], "Reaction": [ "Step 1: The starting material 4-(4-methoxyphenyl)-2-oxo-1,3-thiazolidin-3-yl acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired intermediate.", "Step 3: The intermediate is then subjected to a series of reactions including reduction, cyclization, and deprotection to form the final product 144409-99-4." ] }

CAS-Nummer

144409-99-4

Molekulargewicht

4329.86

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.